Zinc-Copper couple
Description
Structure
2D Structure
Properties
CAS No. |
12019-27-1 |
|---|---|
Molecular Formula |
CuZn |
Molecular Weight |
128.9 g/mol |
IUPAC Name |
copper;zinc |
InChI |
InChI=1S/Cu.Zn |
InChI Key |
TVZPLCNGKSPOJA-UHFFFAOYSA-N |
SMILES |
[Cu].[Zn] |
Canonical SMILES |
[Cu].[Zn] |
Other CAS No. |
12019-27-1 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of the Zinc Copper Couple
Diverse Preparative Routes and Their Characteristics
The choice of a specific preparative method for the Zinc-Copper couple is often dictated by the intended application and the desired reactivity of the resulting reagent. wikipedia.org
Reduction of Copper(II) Oxide with Zinc Powder
An early and effective method for preparing the this compound involves the reduction of copper(II) oxide (CuO) with zinc powder. wikipedia.orgsmolecule.com This solid-state reaction is typically carried out at elevated temperatures.
In a representative procedure, copper(II) oxide powder is thoroughly mixed with zinc dust. orgsyn.org The mixture is then heated in a controlled atmosphere. For instance, one method involves heating a mixture of 30 g of powdered copper(II) oxide and 240 g of zinc dust in a Vycor tube. orgsyn.org A mixed gas stream of hydrogen and nitrogen is passed through the tube as the temperature is gradually raised to 500°C over four hours and then maintained for 30 minutes. orgsyn.org After cooling under a hydrogen atmosphere, the resulting dark gray lumps are ground into a fine powder. orgsyn.org This method produces a highly active couple suitable for reactions like the Simmons-Smith cyclopropanation. orgsyn.org A variation involves mixing 2 g of copper(II) oxide with 1.6 g of zinc powder and heating one end of the mixture with a roaring Bunsen flame until an exothermic reaction propagates through the material. rsc.org
Treatment of Zinc Powder with Hydrochloric Acid and Copper(II) Sulfate (B86663)
A more convenient and cost-effective method for preparing the this compound involves the treatment of zinc powder with hydrochloric acid (HCl) followed by a solution of copper(II) sulfate (CuSO₄). wikipedia.orgsmolecule.com This procedure activates the zinc surface and deposits copper onto it. doubtnut.com
A typical lab-scale preparation involves stirring zinc powder with dilute hydrochloric acid for a short period to clean and activate the zinc surface. orgsyn.orgsciencemadness.org The acid is then decanted, and the zinc is washed successively with water. orgsyn.orgsciencemadness.org Following the acid wash, the zinc powder is treated with an aqueous solution of copper(II) sulfate. orgsyn.orgsciencemadness.org The blue color of the copper sulfate solution disappears as copper metal deposits onto the zinc surface. epa.gov The resulting couple is then washed with water, followed by ethanol (B145695) and ether to remove any residual water and salts, before being dried under vacuum. orgsyn.orgsciencemadness.org The activity of the couple can be influenced by the concentrations of the acid and copper sulfate solutions, as well as the duration of the treatments. orgsyn.orgepa.gov
Copper(II) Acetate (B1210297) Monohydrate Method in Hot Acetic Acid (LeGoff's Procedure)
Reportedly one of the most reproducible methods for preparing a highly active this compound is the procedure developed by LeGoff, which utilizes copper(II) acetate monohydrate in hot acetic acid. wikipedia.orgsciencemadness.orgstudylib.net This method is known for its simplicity and the high activity of the resulting couple. sciencemadness.orgstudylib.net
In this procedure, zinc dust is added to a rapidly stirred, hot solution of copper(II) acetate monohydrate in acetic acid. sciencemadness.orgstudylib.net For example, 35 g of zinc dust can be added to a solution of 2.0 g of copper(II) acetate monohydrate in 50 mL of hot acetic acid. sciencemadness.orgstudylib.net After a very brief period, typically around 30 seconds, the stirring is stopped, and the couple is allowed to settle. sciencemadness.orgstudylib.net The supernatant is decanted, and the couple is washed with acetic acid and then multiple times with ether before being dried. sciencemadness.orgstudylib.net This method is favored for producing a storable form of activated zinc that is easily handled. sciencemadness.org
In Situ Generation Techniques for Enhanced Reactivity
For certain applications requiring immediate use and high reactivity, the this compound can be generated in situ. wikipedia.orgsmolecule.com This approach avoids the need for isolation and storage of the pre-formed couple.
One common in situ method involves the reaction of one equivalent of zinc dust with one equivalent of copper(I) chloride in a refluxing ethereal solvent. wikipedia.orgsmolecule.com This technique is particularly useful for reactions where the immediate presence of the activated zinc is beneficial. smolecule.com Another approach to in situ activation involves the use of reagents like 1,2-dibromoethane (B42909) or chlorotrimethylsilane (B32843) to activate the zinc surface directly in the reaction mixture. sciencemadness.orgstudylib.net While effective, these methods may not be suitable for all substrates and reaction conditions. sciencemadness.org
Comparative Analysis of Granular versus Powdered Zinc Precursors
The physical form of the zinc precursor, whether granular or powdered, has a significant impact on the reactivity of the resulting this compound. wikipedia.org
Powdered zinc, with its smaller particle size and consequently larger surface area, generally leads to a more reactive couple compared to granular zinc. doubtnut.comquora.com The increased surface area allows for more efficient deposition of copper and provides more active sites for subsequent reactions. doubtnut.com For instance, LeGoff's procedure using zinc dust results in a very active couple, while using granular zinc with the same procedure produces a less reactive product. sciencemadness.orgstudylib.net However, granular zinc can be advantageous in certain situations, such as in large-scale preparations where the reactivity needs to be more controlled. sciencemadness.org Studies on zinc powder metallurgy have shown that materials prepared from smaller zinc particles (e.g., 7.5 µm) exhibit different properties compared to those from larger particles (e.g., 150 µm). researchgate.net
Table 1: Comparison of Zinc Precursors for this compound Preparation
| Feature | Powdered Zinc | Granular Zinc |
|---|---|---|
| Particle Size | Typically <150 microns quora.com | Typically ~695 microns (30 mesh) quora.com |
| Surface Area | High doubtnut.comquora.com | Low quora.com |
| Reactivity | Higher sciencemadness.orgdoubtnut.com | Lower sciencemadness.orgstudylib.net |
| Typical Use | Laboratory-scale, high reactivity needed sciencemadness.org | Large-scale, controlled reactivity sciencemadness.org |
Factors Influencing the Activity and Reproducibility of the Couple
The activity and reproducibility of the this compound are influenced by a multitude of factors, making careful control of the preparation process crucial.
Source and Purity of Zinc and Copper: The purity of both the zinc and the copper source can affect the couple's performance. Impurities can either poison the active sites or, in some cases, act as promoters.
Ratio of Copper to Zinc: The amount of copper deposited onto the zinc surface is a critical parameter. While the zinc content is typically over 90%, the optimal ratio can vary depending on the intended application. wikipedia.org Studies have been conducted to determine the ideal copper-to-zinc ratio for specific reactions, such as the degradation of DDT, where a ratio of 1.0 meq of Cu per gram of Zn showed maximum yield. epa.gov
Preparation Method: As detailed in the previous sections, the chosen synthetic route significantly impacts the couple's characteristics. Factors like the temperature, reaction time, and washing procedures all play a role. wikipedia.orgorgsyn.orgsciencemadness.org
Activation Procedure: The method used to activate the zinc surface, such as acid washing, is crucial. It is often noted that activating the zinc before creating the couple makes a significant difference in reactivity. chemspider.com
Storage and Handling: The this compound can deteriorate in the presence of moist air and is often sensitive to oxygen, especially highly active preparations. sciencemadness.orgstudylib.netyoutube.com Therefore, it should be stored under an inert atmosphere, such as nitrogen, to maintain its activity. sciencemadness.orgstudylib.netyoutube.com
Particle Size: The particle size of the zinc precursor is a major determinant of surface area and, consequently, reactivity. doubtnut.comquora.com
Solvent and Additives: The solvent used during preparation and in subsequent reactions can influence the couple's behavior. Additives can also modulate the reactivity.
Table 2: Summary of Factors Affecting this compound Activity
| Factor | Influence on Activity and Reproducibility |
|---|---|
| Purity of Reagents | Impurities can alter reactivity. |
| Copper:Zinc Ratio | Affects the number of active sites; optimal ratio is reaction-dependent. wikipedia.orgepa.gov |
| Preparation Method | Different methods yield couples with varying reactivity. wikipedia.org |
| Zinc Activation | Pre-treatment of zinc (e.g., with acid) is critical for high activity. chemspider.com |
| Storage Conditions | Susceptible to deactivation by air and moisture; requires inert atmosphere. sciencemadness.orgstudylib.netyoutube.com |
| Zinc Particle Size | Finer powders lead to higher surface area and greater reactivity. doubtnut.comquora.com |
Impact of Copper to Zinc Ratio on Reaction Performance
The ratio of copper to zinc in the couple is a crucial factor that influences its performance in chemical reactions. While there is no rigorously defined composition, most preparations utilize a significant excess of zinc. wikipedia.org The zinc content is typically over 90%, ensuring that the copper is finely dispersed on a large zinc surface. wikipedia.orgmasterorganicchemistry.com The activation of zinc by copper is essential for the couple's utility, though the exact mechanism is not perfectly understood; it is speculated that copper enhances the reactivity of zinc at the alloy's surface. wikipedia.org
Different applications may employ varying ratios, which can affect reaction yields and rates. For instance, some preparations for the Simmons-Smith reaction use a zinc-to-copper mass ratio of approximately 10:1. orgsyn.org In contrast, the preparation of organozinc reagents like diethylzinc (B1219324) has been successful using a zinc-to-copper mass ratio of 4:1. thieme-connect.de It has been noted that for some applications, replacing the this compound with a zinc-silver couple can lead to improved yields and shorter reaction times. thermofisher.comajol.infochemie-brunschwig.ch
| Application | Reactants for Couple Formation | Approx. Zn:Cu Molar Ratio | Approx. Zn:Cu Mass Ratio | Outcome/Yield | Source |
| Norcarane Synthesis | Zinc Powder, Copper(II) Sulfate | ~10:1 | ~10:1 | High purity norcarane | orgsyn.org |
| Diethylzinc Synthesis | Zinc Dust, Copper Dust | ~3.9:1 | ~4:1 | 65% yield of diethylzinc | thieme-connect.de |
| Diethylzinc Synthesis | Zinc Dust, Copper(II) Oxide | ~23:1 | ~12:1 | 81-84% yield of diethylzinc | thieme-connect.de |
| Dichlorocyclobutenone Synthesis | Zinc Dust, Copper(II) Sulfate | ~8:1 | ~8.6:1 | Optimal for cycloaddition efficiency | orgsyn.org |
This table presents data from various synthetic procedures to illustrate the different copper-to-zinc ratios used in preparing the this compound.
Effects of Zinc Morphology and Particle Size
The physical state and surface area of the zinc used are critical variables in the preparation and subsequent reactivity of the this compound. wikipedia.org Highly active couples are typically prepared from high-surface-area zinc, such as zinc dust or powder, rather than from larger forms like granules or shavings. orgsyn.org A less reactive couple is known to result when granular zinc is used.
The initial reaction to form the active species occurs at the surface of the metal, so a larger surface area facilitates a faster and more efficient reaction. lscollege.ac.in Procedures for highly active couples consistently specify the use of "zinc dust." thieme-connect.deorgsyn.org The goal is to create a large, reactive surface where the organozinc intermediates can form. The morphology of the zinc deposit can range from mossy and porous to crystalline, which impacts reactivity. cambridge.org The use of sonication has also been employed to enhance the rate of reactions, as it helps to activate the metal surface. wikipedia.orglscollege.ac.in
| Zinc Morphology/Form | Preparation Method | Relative Activity | Source |
| Zinc Dust | Treatment with Cu(OAc)₂ in hot acetic acid | Very Active | |
| Zinc Dust | Treatment with CuSO₄ solution after acid wash | Active, recommended for cyclopropanation | orgsyn.org |
| Granular Zinc | Same procedure as zinc dust | Less Reactive | |
| Fine Shavings | Turned from a cast melt of Zn and Cu | Active | thieme-connect.de |
This table summarizes the impact of zinc's physical form on the reactivity of the resulting this compound.
Influence of Activating Agents and Protic Acids
The activation of zinc is a prerequisite for the formation of a reactive this compound. Commercial zinc is often coated with a passivating layer of zinc oxide or carbonate, which must be removed. Protic acids are commonly used for this purpose. wikipedia.org A typical procedure involves washing the zinc dust with a dilute acid, such as hydrochloric acid, to etch the surface and expose fresh, unoxidized metal before the introduction of a copper salt. wikipedia.orgorgsyn.org
Following acid activation, the zinc is treated with a solution of a copper salt, such as copper(II) sulfate or copper(II) acetate. wikipedia.org The more electropositive zinc reduces the copper ions, causing metallic copper to deposit onto the zinc surface, forming the active couple. wikipedia.org The use of copper(II) acetate in hot acetic acid is reported to be a simple and highly reproducible method for generating a very active couple. youtube.com In some procedures, other agents are added to further promote reactivity. For example, the addition of a crystal of iodine after the couple is formed appears to promote the subsequent reaction with diiodomethane (B129776) in cyclopropanation reactions. orgsyn.org
| Activating Agent | Role in Preparation | Example Reactant | Source |
| Hydrochloric Acid | Removes oxide layer from zinc surface | 3% HCl solution | orgsyn.org |
| Acetic Acid | Solvent and acid activator | Glacial acetic acid | youtube.com |
| Copper(II) Sulfate | Source of copper for deposition | 2% CuSO₄ solution | orgsyn.org |
| Copper(II) Acetate | Source of copper for deposition | Cu(OAc)₂·H₂O | wikipedia.org |
| Iodine | Promotes subsequent organozinc formation | I₂ crystal | orgsyn.org |
This table outlines the common activating agents and their functions in the synthesis of the this compound.
Temperature and Solvent Medium Effects on Preparation
Temperature and the choice of solvent are significant factors that affect both the preparation of the this compound and its performance in subsequent reactions. wikipedia.orgnumberanalytics.com Preparation methods range from high-temperature gas-phase reactions to milder, solution-based approaches. An early method involved heating a mixture of zinc dust and copper(II) oxide to 500 °C in a stream of hydrogen gas. wikipedia.org Another approach involves heating zinc and copper dust with ethyl iodide in a sealed ampoule at 100 °C; however, at higher temperatures (135 °C), this particular reaction shows significant decomposition and lower yields. thieme-connect.de
More common and convenient methods are performed at lower temperatures in a liquid medium. The use of hot acetic acid or refluxing ether are frequently cited conditions. wikipedia.orgyoutube.com For example, a highly reproducible couple can be made by treating zinc powder with copper(II) acetate in hot acetic acid. wikipedia.org The couple can also be generated in situ in refluxing ether. wikipedia.org
The solvent not only mediates the formation of the couple but also influences the subsequent synthetic reaction. numberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for Simmons-Smith reactions. wikipedia.orgnumberanalytics.com Dimethoxyethane (DME) is also noted as a suitable solvent, particularly for higher-temperature reactions, due to its ability to form stable complexes with metal cations. rsc.org The reaction temperature during the use of the couple is also critical; for instance, in Simmons-Smith cyclopropanations, lower temperatures are often favored to achieve higher selectivity. numberanalytics.com
| Temperature | Solvent | Method | Notes | Source |
| 500 °C | Hydrogen Gas (gas phase) | Reduction of Copper(II) Oxide with Zinc dust | Early, high-temperature method | wikipedia.org |
| 100 °C | None (sealed tube) | Reaction of Zinc/Copper dust with Ethyl Iodide | Yields decrease at higher temperatures (135 °C) | thieme-connect.de |
| Hot | Acetic Acid | Treatment of Zinc dust with Copper(II) Acetate | Reportedly highly reproducible | wikipedia.org |
| Reflux | Diethyl Ether | In situ generation from Zinc dust and Copper(I) Chloride | Convenient for direct use | wikipedia.org |
| Room Temp. to Reflux | Diethyl Ether / THF | Simmons-Smith or Reformatsky reactions | Common solvents for reactions using the couple | wikipedia.orgnumberanalytics.com |
This table details the effects of temperature and solvent on the preparation and reactivity of the this compound.
Mechanistic Insights into Zinc Copper Couple Mediated Reactions
Proposed Activation Mechanisms at the Metal Surface
The enhanced reactivity of the zinc-copper couple compared to zinc metal alone is central to its synthetic utility. This heightened reactivity is attributed to specific interactions and processes occurring at the metallic surface.
Role of Copper in Enhancing Zinc Surface Reactivity
The primary role of copper in the this compound is to activate the zinc surface, thereby increasing its reactivity. youtube.comwikipedia.org While the exact nature of this activation is not fully documented, it is widely speculated that the presence of copper creates a more reactive surface on the zinc metal. wikipedia.org This activation is crucial for initiating reactions, such as the formation of organozinc reagents. wikipedia.org The synergy between the two metals is key; zinc, being more reactive, acts as the electron donor in redox reactions, while copper facilitates this process. vaia.com The intimate contact between fine particles of zinc and copper maximizes the reactive surface area, leading to a more efficient transfer of electrons. vaia.com
The preparation method of the this compound can influence its activity. Common methods involve the reduction of a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) sulfate (B86663), by zinc dust. wikipedia.org This process deposits copper onto the surface of the zinc particles, creating the active couple.
Heterogeneous Electron Transfer Processes
Reactions mediated by the this compound are fundamentally heterogeneous, occurring at the interface between the solid metal surface and the liquid phase containing the reactants. numberanalytics.com The transfer of electrons from the zinc metal to a substrate is a key step in many of these reactions. vaia.com This process is a form of heterogeneous electron transfer, where the reactants are in different phases. numberanalytics.com
In the context of the Simmons-Smith reaction, for example, the this compound facilitates the reductive cleavage of the carbon-iodine bond in diiodomethane (B129776). This involves the transfer of electrons from the zinc surface to the diiodomethane molecule. The presence of copper is believed to lower the activation energy for this electron transfer process, thereby increasing the reaction rate. rsc.org The efficiency of this electron transfer is influenced by factors such as the surface area and the nature of the interface between the metal and the solution. vaia.comnih.gov
Organometallic Intermediate Formation and Reactivity
A cornerstone of this compound chemistry is the in situ generation of organozinc intermediates, which are the active species in many subsequent transformations.
Generation of Iodomethylzinc Iodide (Simmons-Smith Reagent)
The reaction of a this compound with diiodomethane (CH₂I₂) leads to the formation of iodomethylzinc iodide (IZnCH₂I). wikipedia.orgsmolecule.com This organozinc compound is the key intermediate in the Simmons-Smith cyclopropanation reaction. wikipedia.orgwikipedia.org The formation of this reagent involves the oxidative addition of the zinc metal into the carbon-iodine bond of diiodomethane. wikipedia.org
This reagent is often referred to as a "carbenoid" because it behaves chemically like a carbene (CH₂) but is not a free carbene. organic-chemistry.orgmasterorganicchemistry.com The iodomethylzinc iodide is a more stable and selective species than free methylene (B1212753), allowing for controlled cyclopropanation reactions. masterorganicchemistry.comlibretexts.org The formation of this active zinc species occurs on the surface of the metal, and its rate can be enhanced by methods such as ultrasonication. wikipedia.orgorganic-chemistry.org The addition of a crystal of iodine is also known to promote the reaction between the this compound and methylene iodide. orgsyn.org
Equilibrium Considerations with Bis(iodomethyl)zinc (B12336892) and Zinc Iodide
The initially formed iodomethylzinc iodide exists in a solution in equilibrium with bis(iodomethyl)zinc (Zn(CH₂I)₂) and zinc iodide (ZnI₂). ucl.ac.uk This is an example of a Schlenk equilibrium, a common phenomenon in organometallic chemistry involving the redistribution of ligands around a metal center. wikipedia.orgwikipedia.org
2 IZnCH₂I ⇌ Zn(CH₂I)₂ + ZnI₂
Spectroscopic evidence suggests that this equilibrium heavily favors the formation of iodomethylzinc iodide (IZnCH₂I). ucl.ac.uk However, the presence of both species can have implications for the reactivity and selectivity of the cyclopropanation reaction. It has been suggested that bis(iodomethyl)zinc may be the species responsible for initiating the cyclopropanation, while iodomethylzinc iodide is the more reactive and selective species in certain catalytic enantioselective versions of the reaction. wiley-vch.deacs.org The position of the Schlenk equilibrium can be influenced by the solvent and the presence of other species in the reaction mixture. wikipedia.org For instance, the addition of zinc iodide can shift the equilibrium, leading to the formation of the more reactive (iodomethyl)zinc iodide from bis(iodomethyl)zinc. acs.orgacs.org
Radical and Carbenoid Pathways
The mechanism by which the Simmons-Smith reagent transfers the methylene group to an alkene has been a subject of considerable study. The two main proposed pathways involve either radical intermediates or a concerted carbenoid mechanism.
While some reactions involving the this compound, such as conjugate additions, are proposed to proceed through radical intermediates, the Simmons-Smith cyclopropanation is generally believed to follow a concerted, carbenoid pathway. youtube.comresearchgate.net In this concerted mechanism, the reaction with the alkene proceeds through a three-centered "butterfly-type" transition state. nrochemistry.comyoutube.com This mechanism is consistent with the observed stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.comnrochemistry.comyoutube.com
Computational studies using density functional theory (DFT) have provided further support for a concerted methylene-transfer pathway being the favored course for zinc carbenoids. wiley-vch.denih.gov These studies indicate that alternative pathways, such as carbometalation followed by cyclization, are less favorable for zinc-based reagents compared to more polarized lithium carbenoids. wiley-vch.deacs.org The exclusion of free carbenes as intermediates is a key feature of the Simmons-Smith reaction, which contributes to its synthetic utility and predictability. organic-chemistry.orglibretexts.org
However, it is worth noting that under certain conditions or with different substrates, radical pathways can become competitive. For instance, in conjugate addition reactions, the this compound can react with an alkyl halide to produce a radical species that then adds to an α,β-unsaturated system. youtube.com
Involvement of Methylene Carbenoid Species
The quintessential example of a this compound mediated reaction involving a carbenoid-like species is the Simmons-Smith reaction, which is a widely used method for the synthesis of cyclopropanes from alkenes. chemistry-reaction.comorgosolver.com This process is renowned for its stereospecificity, where the configuration of the starting alkene is preserved in the cyclopropane product. nrochemistry.comlibretexts.org
The reaction does not proceed through a free methylene carbene (CH₂). Instead, the this compound reacts with diiodomethane (CH₂I₂) in an insertion reaction to form an organozinc intermediate, iodomethylzinc iodide (ICH₂ZnI). masterorganicchemistry.comnih.gov This species is referred to as a "carbenoid," a substance that exhibits carbene-like reactivity but is not a true carbene. libretexts.orgmasterorganicchemistry.comlibretexts.org The carbenoid is more stable than the free carbene, allowing for controlled reactions. masterorganicchemistry.com
The accepted mechanism for the cyclopropanation step is a concerted process. nrochemistry.commasterorganicchemistry.com The carbenoid (ICH₂ZnI) reacts with the alkene via a three-centered, "butterfly-type" transition state. chemistry-reaction.comnrochemistry.com In this transition state, the methylene group is transferred to the alkene double bond, forming two new carbon-carbon bonds simultaneously, while the zinc and iodine atoms are eliminated. orgosolver.com This concerted nature accounts for the observed stereospecificity of the reaction. chemistry-reaction.comlibretexts.org Density functional theory (DFT) calculations support that the IZnCH₂I molecule is the active reagent in the Simmons-Smith reaction. nih.gov
Table 1: Key Features of the Simmons-Smith Carbenoid Mechanism
| Feature | Description | Source(s) |
| Reagents | Alkene, Diiodomethane (CH₂I₂), this compound (Zn-Cu) | nrochemistry.com, chemistry-reaction.com |
| Active Species | Iodomethylzinc iodide (ICH₂ZnI), a carbenoid | masterorganicchemistry.com, libretexts.org, nih.gov |
| Mechanism | Concerted, single-step transfer of a CH₂ group | masterorganicchemistry.com, nrochemistry.com |
| Transition State | Three-centered "butterfly-type" | nrochemistry.com, chemistry-reaction.com |
| Stereochemistry | Stereospecific; the stereochemistry of the alkene is retained in the product | nrochemistry.com, chemistry-reaction.com, libretexts.org |
Proposed Radical Mechanisms in Conjugate Additions
When the this compound is used with alkyl iodides and α,β-unsaturated carbonyl compounds or other electron-deficient alkenes, a different mechanistic pathway involving radical intermediates has been proposed. sciencemadness.orgnih.gov This reaction facilitates the formation of a new carbon-carbon bond at the β-position of the unsaturated system. youtube.com
The proposed mechanism, notably advanced by Luche's group, begins with the reduction of the alkyl iodide by the this compound to generate an alkyl radical (R•). sciencemadness.orgnih.gov This radical species then adds to the β-carbon of the electron-deficient alkene, forming a new carbon-centered radical intermediate. sciencemadness.orgyoutube.com Following this addition, a further single-electron transfer, likely from the zinc metal, reduces the intermediate radical to a zinc enolate. sciencemadness.orgyoutube.com This enolate is then protonated during workup to yield the final conjugate addition product. youtube.com
Evidence supporting a radical pathway includes:
The use of (S)-octyl iodide leads to a racemic product, suggesting the formation of a planar, achiral radical intermediate that loses stereochemical information. sciencemadness.org
Experiments involving radical cyclization have provided direct, though low-yielding, evidence for radical intermediates. sciencemadness.org
The reaction conditions are mild and tolerate a wide variety of functional groups. sciencemadness.org
This radical pathway is distinct from the concerted carbenoid mechanism and expands the synthetic utility of the this compound to include 1,4-addition reactions. sciencemadness.orgnih.govyoutube.com
Table 2: Example of a this compound Mediated Conjugate Addition
| Reactant 1 | Reactant 2 | Product | Proposed Intermediate | Source(s) |
| α,β-Unsaturated Ketone | Isopropyl Iodide | β-Isopropyl Ketone | Isopropyl Radical ( (CH₃)₂CH• ) | youtube.com |
| α,β-Unsaturated Alkene | Alkyl Iodide | Conjugate Addition Product | Alkyl Radical ( R• ) | youtube.com, sciencemadness.org |
Applications of the Zinc Copper Couple in Contemporary Organic Synthesis
Cyclopropanation Reactions: The Simmons-Smith Reaction
The Simmons-Smith reaction is a cornerstone of organic chemistry, providing a reliable method for the synthesis of cyclopropanes from alkenes and diiodomethane (B129776) in the presence of a zinc-copper couple. nrochemistry.comthermofisher.com This reaction is valued for its stereospecificity and broad functional group tolerance. researchgate.netorganicreactions.org The key reactive intermediate is an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is generated from the reaction of diiodomethane with the this compound. orgosolver.comnumberanalytics.com
The Simmons-Smith reaction is applicable to a wide array of alkenes. nrochemistry.com Generally, electron-rich alkenes exhibit higher reactivity towards the electrophilic zinc carbenoid species compared to electron-poor alkenes. researchgate.netorganicreactions.orgmasterorganicchemistry.com This is because the electrophilic nature of the Simmons-Smith reagent favors interaction with more nucleophilic double bonds. chemistry-reaction.com
The reaction is, however, sensitive to steric hindrance. masterorganicchemistry.comedurev.in Highly substituted alkenes may react more slowly. chemistry-reaction.com Despite this, the reaction is compatible with a diverse range of functional groups, including alkynes, alcohols, ethers, aldehydes, ketones, carboxylic acids and their derivatives, carbonates, sulfones, sulfonates, silanes, and stannanes. edurev.in This broad compatibility makes it a valuable tool in the synthesis of complex molecules. numberanalytics.com
The presence of hydroxyl groups in the substrate can influence the stereochemical outcome of the reaction. The zinc in the reagent can coordinate with the hydroxyl group, directing the cyclopropanation to occur cis to the hydroxyl group. edurev.inwikiwand.com This directing effect can be a powerful tool for controlling the stereochemistry of the product. organicreactions.orgunl.pt
Table 1: Substrate Scope in Simmons-Smith Cyclopropanation
| Substrate Type | Reactivity | Notes |
|---|---|---|
| Simple Alkenes | Good | General and effective. nrochemistry.com |
| Electron-Rich Alkenes (e.g., enol ethers) | High | React faster due to the electrophilic nature of the reagent. researchgate.netmasterorganicchemistry.comchemistry-reaction.com |
| α,β-Unsaturated Ketones and Aldehydes | Moderate | Can be used as substrates. nrochemistry.comchemistry-reaction.com |
| Highly Substituted Alkenes | Slow | Steric hindrance can reduce the reaction rate. masterorganicchemistry.comchemistry-reaction.com |
| Allylic Alcohols | Good | The hydroxyl group can direct the stereochemistry of the cyclopropanation. edurev.inwikiwand.com |
A hallmark of the Simmons-Smith reaction is its stereospecificity. tutorchase.comwikipedia.org The reaction proceeds in a concerted manner, where the methylene (B1212753) group is delivered to the double bond from the same face (syn-addition). masterorganicchemistry.com This means that the original stereochemistry of the alkene is preserved in the cyclopropane (B1198618) product. tutorchase.comwikipedia.org For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will produce a trans-disubstituted cyclopropane. chemistry-reaction.com This retention of configuration is a direct consequence of the concerted mechanism, which avoids intermediates that could allow for bond rotation and loss of stereochemical information. masterorganicchemistry.com The reaction is believed to proceed through a three-centered "butterfly-type" transition state. nrochemistry.com
Table 2: Stereochemical Outcome of the Simmons-Smith Reaction
| Starting Alkene Configuration | Product Cyclopropane Configuration |
|---|---|
| cis | cis |
| trans | trans |
While the classic Simmons-Smith reaction is most effective with electron-rich alkenes, its application has been extended to electron-deficient olefins. rsc.org The reaction with these substrates is typically sluggish due to the electrophilic nature of the zinc carbenoid. rsc.org However, modifications to the reaction conditions can enhance the reactivity. For instance, the use of diethylzinc (B1219324) (the Furukawa modification) in place of the this compound can lead to a more reactive reagent. unl.ptrsc.org Furthermore, the addition of a nickel catalyst has been shown to dramatically accelerate the cyclopropanation of electron-deficient alkenes such as α,β-unsaturated ketones, esters, and amides. rsc.org This catalytic approach can even reverse the chemoselectivity typically observed, favoring the cyclopropanation of an electron-deficient double bond in the presence of a more electron-rich one. rsc.org
The Simmons-Smith reaction can also be applied to alkynes, although this application is less common in introductory organic synthesis. masterorganicchemistry.com The reaction of an alkyne with diiodomethane and a this compound yields a cyclopropene. edurev.inwikipedia.orgmasterorganicchemistry.com However, the traditional Simmons-Smith conditions have been reported to be largely ineffective for the cyclopropenation of alkynes, often leading to complex mixtures or low yields of C-H insertion products with terminal alkynes. uniovi.es More recent research has shown that zinc-catalyzed cyclopropenation of alkynes can be achieved using enynones as a carbene source, demonstrating a novel reactivity pattern for zinc carbenoids. uniovi.es
Reductive Functionalization Reactions
Beyond cyclopropanation, the this compound is a valuable reagent for various reductive functionalization reactions. wikipedia.org
The this compound facilitates the conjugate addition of alkyl halides to α,β-unsaturated carbonyl compounds. wikipedia.org This reaction, a type of Michael addition, allows for the formation of a new carbon-carbon bond at the β-position of the unsaturated system. researchgate.net The process is believed to involve the formation of an organozinc intermediate from the alkyl halide and the this compound. nih.gov This organozinc reagent then adds to the electron-deficient double bond of the α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org The reaction has been successfully carried out in aqueous media. researchgate.net The use of zinc dust in the presence of a cobalt catalyst has also been shown to be effective for the reductive coupling of alkyl halides with alkenes bearing electron-withdrawing groups. organic-chemistry.org
Reductive Coupling of Carbonyl Compounds
The this compound is instrumental in the reductive dimerization of carbonyl compounds, leading to the formation of diols or alkenes. sciencemadness.org One notable application is in pinacol (B44631) cross-coupling reactions. For instance, the sonication of carvone (B1668592) with zinc dust and copper(II) chloride in an acetone/water mixture results in a cross-coupling product in high yield. sciencemadness.org
Furthermore, the this compound is a key component in preparing the low-valent titanium reagent used in the McMurry coupling reaction. sciencemadness.orgslideshare.net This reaction reductively couples two carbonyl groups to form an alkene. wikipedia.org The reagent is typically prepared from titanium(III) chloride (TiCl₃) and a reducing agent, with the this compound being a preferred choice. slideshare.netrsc.org This combination has proven effective for coupling both aliphatic and aromatic ketones. wikipedia.orgrsc.org The reaction is believed to proceed through the formation of a pinacolate (1,2-diolate) complex, which is then deoxygenated by the oxophilic titanium species to yield the final alkene. wikipedia.org
Table 1: Examples of Reductive Coupling of Carbonyl Compounds
| Carbonyl Substrate(s) | Product Type | Yield | Reference |
| Carvone and Acetone | Cross-Coupled Diol | 92% | sciencemadness.org |
| Various Aldehydes/Ketones | Alkene | High | slideshare.net |
| Benzophenone | Tetraphenylethylene | N/A | wikipedia.org |
Reduction of Alkyl Halides to Alkanes
A fundamental application of the this compound is the reduction of alkyl halides to their corresponding alkanes. askiitians.comaskiitians.com This reaction is typically carried out in an alcohol solvent, such as ethanol (B145695). askiitians.comunacademy.com The reagent effectively removes the halogen atom and replaces it with a hydrogen atom. unacademy.comvedantu.com For example, methyl iodide can be reduced to methane (B114726) using a this compound in alcohol. vedantu.com The process involves the transfer of electrons from the zinc to the alkyl halide, leading to the formation of the alkane. doubtnut.com This method is a general and high-yielding route for the synthesis of pure hydrocarbons from alkyl halides. askiitians.com
Table 2: Reduction of Alkyl Halides to Alkanes
| Alkyl Halide | Reagents | Product | Reference |
| R-X (general) | Zn-Cu couple, Alcohol | R-H (Alkane) | askiitians.com |
| Methyl iodide | Zn-Cu couple, Alcohol | Methane | vedantu.com |
| Ethyl chloride | Zn, HCl (related method) | Ethane | unacademy.com |
Dehalogenation Processes
The this compound is also employed in more specialized dehalogenation reactions. It can be used to reduce 1,2-dihalides to form alkenes, often in the presence of acetic acid. sciencemadness.org A specific example involves the reduction of bromooxiranes, which are derived from allyl alcohols. Sonication of these substrates with a this compound leads to the formation of a 1,3-transposed allylic alcohol, facilitated by the strain in the oxirane ring. sciencemadness.org
Additionally, the reductive dehalogenation of α-halo ketones using agents like the this compound generates zinc enolates in a site-specific manner. wikipedia.org These intermediates can then participate in subsequent reactions. Similarly, the reduction of α,α'-dihalo ketones with the this compound can produce 2-oxyallyl metal complexes. wikipedia.org
Table 3: Examples of Dehalogenation Reactions
| Substrate | Product Type | Key Feature | Reference |
| 1,2-Dihalides | Alkene | Elimination | sciencemadness.org |
| Bromooxiranes | 1,3-transposed Allylic Alcohol | Ring strain facilitates reaction | sciencemadness.org |
| α-Halo ketones | Zinc Enolate | Site-specific enolate formation | wikipedia.org |
| α,α'-Dihalo ketones | 2-Oxyallyl Metal Complex | Intermediate for cycloadditions | wikipedia.org |
Reduction of Electron-Deficient Alkenes and Alkynes
The this compound can selectively reduce carbon-carbon multiple bonds that are activated by electron-withdrawing groups such as esters, ketones, or nitriles. sciencemadness.orgyoutube.com This reduction is typically performed in refluxing methanol (B129727). sciencemadness.org Isolated, unactivated alkenes are generally not affected under these conditions. sciencemadness.orgyoutube.com
In the case of alkynes, reduction with the this compound provides a method to produce (Z)-alkenes stereoselectively. youtube.comscbt.com This offers a complementary approach to other partial reduction methods like Lindlar catalysis. youtube.com The mechanism is thought to involve single electron transfers from the zinc metal to the alkyne, ultimately leading to the cis-alkene upon hydrolysis. youtube.com
Table 4: Reduction of Activated Alkenes and Alkynes
| Substrate Type | Electron-Withdrawing Group | Product | Stereoselectivity | Reference |
| Electron-Deficient Alkene | Ester, Ketone, Nitrile | Alkane | N/A | sciencemadness.org |
| Unactivated Alkyne | N/A | (Z)-Alkene | Stereoselective for cis | youtube.comscbt.com |
Formation of Reactive Organozinc Species
Beyond its role as a simple reducing agent, the this compound is crucial for generating highly reactive organozinc intermediates that are valuable in carbon-carbon bond formation.
Synthesis of Zinc Homoenolates and Bishomoenolates
Research by Yoshida's group highlighted the effectiveness of the this compound in preparing zinc homoenolates and bishomoenolates. sciencemadness.orgstudylib.net For example, the reaction of ethyl 4-iodobutyrate with a this compound in a benzene (B151609) and DMA solvent mixture generates the corresponding zinc homoenolate. sciencemadness.org This reactive intermediate can then be coupled with various electrophiles, such as acyl chlorides or vinyl iodides, in the presence of a palladium catalyst to form more complex molecules. sciencemadness.orgstudylib.net Another approach involves the reductive silylation of allyl 3-iodopropionate using a this compound as a milder alternative to alkali metal reduction for accessing related intermediates. uwindsor.ca
Generation of 2-Oxyallyl Cations for Cycloaddition Reactions
The this compound is used to generate 2-oxyallyl cations from α,α'-dihalo ketones. sciencemadness.orgstudylib.net These electrophilic three-carbon components are valuable in cycloaddition reactions for constructing cyclic systems. wikipedia.orgorganicreactions.org Upon generation, these 2-oxyallyl species can be trapped in situ by dienes or alkenes. wikipedia.org This methodology allows for [4+3] cycloadditions with dienes to form seven-membered rings and [3+2] cycloadditions with alkenes to yield five-membered rings (cyclopentanones). sciencemadness.orgwikipedia.orgthieme-connect.com The reaction's utility has been demonstrated in the synthesis of complex natural products. thieme-connect.com
Broader Catalytic and Stoichiometric Applications in C-C and C-X Coupling
The this compound, an alloy of zinc and copper, serves as a highly effective reagent in a multitude of organic synthesis applications. wikipedia.org While historically popularized for its role in the Simmons-Smith cyclopropanation, its utility extends to a broader range of catalytic and stoichiometric applications, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The activation of zinc by copper is fundamental to the couple's reactivity, though the precise nature of this activation is not always fully documented. wikipedia.org It is widely speculated that the copper enhances the reactivity of the zinc at the alloy's surface. wikipedia.org
In modern catalysis, the combination of copper and zinc in bimetallic systems has been shown to produce synergistic effects, where the performance of the dual-metal catalyst surpasses that of its individual components. This is particularly evident in electrocatalytic CO2 reduction, where Cu-Zn catalysts exhibit enhanced activity and selectivity.
The synergy in Cu/Zn systems often stems from electronic effects between the two metals. caltech.eduresearchgate.net The difference in electronegativity between copper and zinc can facilitate electron transfer, modulating the electronic properties of the active sites and optimizing the adsorption of intermediates. rsc.org In some systems, such as N-bridged Cu-Zn dual-atom catalysts, the bridge creates an electronic pathway that enhances synergistic interactions and lowers reaction energy barriers. rsc.org
Research into Cu/Zn bimetallic catalysts for CO2 reduction has provided significant insights into this synergy. Studies have shown that the ratio of copper to zinc is a critical factor influencing product selectivity. For instance, specific Cu-Zn alloy compositions have been found to synergistically promote the formation of ethanol, while others are highly selective for CO or other C2 products. mdpi.comrsc.org In these systems, zinc can increase the surface concentration of CO, a key intermediate, while the bimetallic Cu-Zn sites can stabilize intermediates like the carboxyl group, facilitating the reduction process. caltech.edumdpi.com The physical arrangement of the atoms is also crucial; a homogeneous distribution of Cu and Zn atoms in an alloy can lower the energy barriers for C-C dimerization and promote the formation of C2 products. mdpi.com
Beyond CO2 reduction, Cu/Zn dual-catalytic systems have been explored for other transformations. A dual-site biomimetic copper/zinc metal-organic framework (Cu/Zn-MOF) demonstrated multiple enzyme-like activities, where the neighboring Cu and Zn sites, coordinated to nitrogen atoms, mimicked the structure of natural copper-zinc superoxide (B77818) dismutase (CuZn-SOD). acs.org Similarly, atomically dispersed Cu-N4 and Zn-N4 sites on a carbon support have shown a cooperative catalytic mechanism in the oxygen reduction reaction (ORR), where the zinc adjusts the electronic distribution of the copper active center. nih.gov
Table 1: Performance of Synergistic Cu/Zn Bimetallic Catalysts in CO2 Reduction
| Catalyst Composition | Key Findings | Product(s) | Reference(s) |
| Cu-Zn alloys (various ratios) | Zn and Cu synergistically promote ethanol formation. The Cu4Zn composition shows high selectivity and stability for ethanol. | Ethanol, Ethylene (B1197577), Formate (B1220265) | mdpi.com |
| Cu5Zn8 bimetallic catalyst | High selectivity for HCOOH compared to pure Cu or Zn catalysts. | HCOOH | mdpi.com |
| Homogeneous CuZn bimetallic NPs | Stable catalyst with no significant decrease in total current density or Faradaic efficiency for C2H4 and CO after 15 hours. | C2H4, CO | mdpi.com |
| Cu/ZnO (Cu:Zn = 5:4) | Good performance without reduction pretreatment, with a CO2 conversion of 12.9% and methanol selectivity of 85.1%. | Methanol | scielo.br |
| Hierarchically porous Cu5Zn8 | Demonstrated high C2H5OH selectivity of 46.6% and excellent stability over 11 hours. | C2H5OH | rsc.org |
| Zn-rich Zn-Cu catalysts | Exhibit intrinsic activity for CO formation superior to pure Zn, Cu, and Ag. | CO | caltech.eduresearchgate.net |
The this compound is a cornerstone reagent for generating organozinc species and facilitating a variety of organometallic transformations. Its mechanistic role often involves the generation of either organozinc intermediates or radical species via single electron transfer.
Simmons-Smith Reaction: This is the classic application of the this compound, used for the cyclopropanation of alkenes. wikipedia.org The couple reacts with a dihalomethane, typically diiodomethane, to form an organozinc intermediate, iodomethylzinc iodide (ICH2ZnI). wikipedia.orgwikipedia.org This species is considered a "carbenoid" because it behaves as a source of the CH2 group, which it transfers to an alkene to form a cyclopropane ring. fiveable.me The mechanism is thought to involve a three-centered "butterfly-type" transition state. wikipedia.org
Conjugate Addition: The this compound is used to generate alkyl zinc reagents for 1,4-conjugate addition to α,β-unsaturated ketones, esters, and nitriles. wikipedia.orgnih.govyoutube.com The mechanism can proceed through a radical pathway. nih.govrsc.org For instance, an alkyl iodide reacts with the this compound to form an alkyl radical. youtube.com This radical then attacks the β-carbon of the unsaturated system, generating a new carbon-centered radical, which is subsequently reduced by another single electron transfer from the zinc to form a zinc enolate. nih.govyoutube.com Protonation of this intermediate yields the final conjugate addition product. youtube.com
Reductive Coupling: The couple is also employed in the reductive coupling of carbonyl compounds, often called pinacol coupling, to form 1,2-diols. kirj.ee In some cases, the reaction can proceed further to yield alkenes, as seen in the McMurry reaction, which often uses a combination of a titanium salt and a reducing agent like the this compound. youtube.com The mechanism involves single electron transfer from the metal to the carbonyl group, generating a ketyl radical. Dimerization of two ketyl radicals produces a pinacolate intermediate, which upon hydrolysis gives the 1,2-diol. youtube.com
Dehalogenation: The this compound serves as an effective dehalogenating agent for a range of organic halides. wikipedia.org This includes the reduction of alkyl halides and the elimination of vicinal dihalides to form alkenes. youtube.commsu.edu
The versatility of the this compound in these transformations stems from its ability to act as a storable, activated form of zinc, capable of participating in both two-electron (organozinc formation) and single-electron transfer processes. sciencemadness.org
Table 2: Mechanistic Roles of this compound in Key Transformations
| Transformation | Substrate(s) | Key Intermediate(s) | Product(s) | Reference(s) |
| Simmons-Smith Reaction | Alkene, Dihalomethane | Iodomethylzinc iodide (Carbenoid) | Cyclopropane | wikipedia.orgwikipedia.orgfiveable.me |
| Conjugate Addition | α,β-Unsaturated Carbonyl/Nitrile, Alkyl Halide | Alkyl Radical, Zinc Enolate | 1,4-Adduct | wikipedia.orgnih.govyoutube.comrsc.org |
| Reductive (Pinacol) Coupling | Ketone/Aldehyde | Ketyl Radical, Pinacolate | 1,2-Diol | youtube.comkirj.ee |
| Reductive Coupling (McMurry Type) | Ketone/Aldehyde | Ketyl Radical, Titanium species | Alkene | youtube.com |
| Reduction of Alkynes | Alkyne | Radical Anion | trans-Alkene | youtube.com |
Characterization Methodologies for the Zinc Copper Couple and Intermediates
Surface and Compositional Analysis Techniques
The surface characteristics and elemental makeup of the zinc-copper couple are critical determinants of its reactivity. Researchers employ a variety of techniques to obtain a comprehensive understanding of these properties. The composition can vary, though it typically consists of over 90% zinc. wikipedia.org Some commercial preparations specify a copper content of 1-4% with zinc at 90% or higher, appearing as a grey to dark grey powder. thermofisher.comavantorsciences.com
Microscopy techniques are fundamental for visualizing the surface morphology. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to examine particle size, shape, and aggregation. kashanu.ac.irresearchgate.net For instance, in studies of related zinc-copper ferrite (B1171679) nanoparticles, SEM and TEM confirmed particle agglomeration and provided crystallite size information that corroborated X-ray diffraction results. kashanu.ac.ir
Elemental composition is often determined using Energy Dispersive X-ray (EDX) analysis, which is frequently coupled with SEM to map the distribution of zinc and copper within the material. kashanu.ac.ir X-ray Photoelectron Spectroscopy (XPS) is another powerful surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) state of the elements on the surface. researchgate.netacs.org For example, in situ XPS has been used at pressures between 180 and 500 millibar to probe the nature of zinc and reaction intermediates during carbon dioxide hydrogenation, demonstrating the importance of analyzing the catalyst under reaction conditions. researchgate.net
Table 1: Key Techniques for Surface and Compositional Analysis
| Technique | Information Obtained | Typical Application/Finding for Zn-Cu Systems | Reference(s) |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface morphology, topography, particle size and shape. | Investigation of surface structure and particle agglomeration. kashanu.ac.irresearchgate.net | kashanu.ac.irresearchgate.net |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallite size, and particle distribution. | Confirms crystallite size and agglomeration, often in agreement with XRD data. kashanu.ac.ir | kashanu.ac.ir |
| Energy Dispersive X-ray (EDX) | Elemental composition and distribution mapping. | Confirms the presence and composition of zinc and copper in prepared materials. kashanu.ac.ir | kashanu.ac.ir |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical (oxidation) states. | Probes the nature of zinc species (e.g., metallic vs. oxidized) and identifies surface intermediates under in situ conditions. researchgate.netacs.org | researchgate.netacs.org |
| Elemental Analysis | Bulk elemental composition (e.g., % Cu and % Zn). | Confirms the overall ratio of copper to zinc in the couple, typically showing ≥90.0% Zn and 0.5% to 4.0% Cu. thermofisher.com | thermofisher.com |
Spectroscopic Investigations of Reaction Intermediates
Identifying the transient species formed during reactions mediated by the this compound is key to elucidating reaction mechanisms. Spectroscopic techniques are invaluable for this purpose, allowing for the observation of short-lived intermediates under reaction conditions.
Stopped-flow spectroscopy is a powerful method for studying rapid reaction kinetics. By mixing reactants and rapidly recording spectra, it can capture the formation and decay of intermediates with lifetimes in the seconds or even milliseconds regime. nih.gov For example, in the reaction between Zn₇MT-3 and Cu(II), stopped-flow UV-Vis electronic absorption spectroscopy was used to monitor the evolution of reaction intermediates. This revealed the rapid formation of transient species absorbing at 430–450 nm, which were identified as unusually long-lived disulfide radical anions (DRAs). nih.gov
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides information about the vibrational modes of molecules, making it an excellent tool for identifying functional groups of reaction intermediates. nih.govkirj.ee In studies of CO₂ hydrogenation over Cu/ZnO catalysts, operando FT-IR spectroscopy, combined with other techniques, provided direct evidence for zinc formate (B1220265) as the principal observable reactive intermediate. nih.gov Similarly, surface-enhanced infrared absorption spectroscopy (SEIRAS) has been employed to directly observe other intermediates in CO₂ reduction on copper surfaces, such as carboxyl species (*COOH). acs.org
Table 2: Spectroscopic Techniques for Investigating Reaction Intermediates
| Technique | Type of Intermediate Detected | Reaction Context | Reference(s) |
|---|---|---|---|
| Stopped-Flow UV-Vis Spectroscopy | Disulfide Radical Anions (DRAs) | Reaction between Zn₇MT-3 and Cu(II) | nih.gov |
| Steady-State Isotope Transient Kinetic Analysis with FT-IR (SSITKA-FTIR) | Zinc Formate | CO₂ hydrogenation to methanol (B129727) over a Cu/ZnO catalyst. | nih.gov |
| X-ray Photoelectron Spectroscopy (XPS) | Formate (HCOO) and Methoxide (OCH₃) | CO₂ hydrogenation on a Zn-Cu catalyst surface. | researchgate.net |
| Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) | Carboxyl (*COOH) and Bidentate COO⁻ | Electrochemical CO₂ reduction on Cu surfaces. | acs.org |
X-ray Diffraction Studies for Structural Elucidation of Related Systems
X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of materials. For the this compound and related catalytic systems, XRD provides crucial information on the phases present, lattice parameters, and crystallite size. nih.gov
In studies of zinc-copper ferrite nanoparticles, powder XRD was used to confirm the formation of the desired single-phase spinel structure. kashanu.ac.irsapub.org Analysis of the diffraction patterns allows for the calculation of the lattice constant and crystallite size. kashanu.ac.ir For example, in one study, the observed crystallographic d-value of 2.52 Å was matched to the (311) plane of the zinc-copper ferrite system, confirming the structure. kashanu.ac.ir
Operando XRD studies are particularly insightful as they monitor structural changes in the catalyst under actual reaction conditions. During CO₂ hydrogenation, time-resolved XRD showed that a copper-zinc alloy, formed under highly reducing conditions, transforms under the reaction atmosphere into a mixture of zinc oxide and formate, highlighting the dynamic nature of the catalyst's structure. nih.gov Similarly, in situ XRD has been used to study the structural evolution of electrodes in rechargeable zinc-copper batteries, identifying the formation of new phases like zinc hexacyanoferrate (ZnHCF) during cycling, which can be responsible for changes in battery performance. acs.org
Table 3: Findings from X-ray Diffraction Studies
| System Studied | Key Findings from XRD | Significance | Reference(s) |
|---|---|---|---|
| Zinc-Copper Ferrite Nanoparticles | Confirmed single-phase cubic spinel structure; calculated lattice constants and crystallite sizes (e.g., 27-36 nm). | Verifies the successful synthesis of the target material and provides fundamental structural parameters. | kashanu.ac.irsapub.org |
| Cu/ZnO Catalyst for Methanol Synthesis | Operando XRD revealed the transformation of a Cu-Zn alloy into ZnO, zinc formate, and metallic Cu under CO₂/H₂ atmosphere. | Showed that the active catalyst structure is dynamic and adapts to the reaction environment. | nih.gov |
| Rechargeable Zn/CuHCF Battery Cathode | In situ XRD identified the appearance of new diffraction peaks corresponding to new Zn-rich phases during battery cycling. | Elucidated mechanisms of capacity fade and aging by revealing irreversible structural changes in the electrode material. | acs.org |
| Cu(II) and Zn(II) Complexes | Determined crystal lattice parameters and confirmed a tetragonal structure for the synthesized complexes. | Provides fundamental crystallographic data for molecular complexes involving zinc and copper. | materialsciencejournal.org |
Theoretical and Computational Investigations of Zinc Copper Coupled Systems
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
DFT calculations have been instrumental in elucidating the mechanisms and energy landscapes of reactions catalyzed by zinc-copper systems. A prominent example is the Simmons-Smith cyclopropanation reaction. Theoretical studies have explored the potential energy surface for the reaction of olefins with organozinc reagents, which are often activated by copper.
One DFT study investigated the reaction between ethylene (B1197577) and (chloromethyl)zinc chloride, a model for the Simmons-Smith reaction. It identified two competing pathways: an addition channel leading to cyclopropane (B1198618) and an insertion channel resulting in propene. The calculations revealed a lower activation energy for the addition pathway (24.7 kcal mol⁻¹) compared to the insertion pathway (36.0 kcal mol⁻¹), explaining the experimental preference for cyclopropanation. acs.org The transition state for the addition was found to have a three-centered structure, which accounts for the observed stereochemistry of the reaction. acs.org
In the context of asymmetric cyclopropanation using chiral ligands, DFT calculations have shown that monomeric iodomethylzinc allyloxide, formed in situ, tends to aggregate into dimers or tetramers which can lead to a racemic product. nih.govacs.org However, the presence of a chiral dioxaborolane ligand favors the formation of a more stable four-coordinated chiral zinc complex, which then proceeds with the cyclopropanation. nih.govacs.org The enantioselectivity is influenced by factors such as torsional strain, 1,3-allylic strain, and ring strain in the transition states. nih.govacs.org
Beyond cyclopropanation, DFT has been applied to understand other reactions involving zinc-copper systems. For instance, in the electrochemical reduction of CO₂, a phase-separated Cu-Zn bimetallic catalyst was found to be more active and stable than a core-shell structured one. bohrium.comacs.org DFT calculations revealed that the phase-separated structure has a lower energy barrier for the formation of the crucial *COOH intermediate. bohrium.comacs.org
Similarly, in the hydrogenation of CO₂ to methanol (B129727) over Cu/ZnO catalysts, DFT combined with other techniques has helped to resolve the debate over the nature of the active site. sci-hub.se The results indicate a synergy at the Cu-ZnO interface, facilitating methanol synthesis through a formate (B1220265) intermediate pathway. sci-hub.se Under reaction conditions, surface zinc in a Zn-Cu alloy oxidizes to ZnO, leading to comparable activity to a ZnO/Cu catalyst. sci-hub.se
DFT has also been used to study the catalytic conversion of furfural (B47365) to furfuryl alcohol. mdpi.comresearchgate.net Calculations showed that while transition metal oxides like NiO, CuO, and ZnO can catalyze this reaction, doping with uranium can significantly alter the catalytic performance. mdpi.comresearchgate.net
Table 1: Calculated Activation and Reaction Energies for Selected Zinc-Copper Catalyzed Reactions
| Reaction | Reactants | Catalyst Model | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Simmons-Smith Cyclopropanation (Addition) | Ethylene + ClCH₂ZnCl | (Chloromethyl)zinc chloride | DFT (B3LYP) | 24.7 acs.org | - |
| Simmons-Smith Cyclopropanation (Insertion) | Ethylene + ClCH₂ZnCl | (Chloromethyl)zinc chloride | DFT (B3LYP) | 36.0 acs.org | - |
| Simmons-Smith Cyclopropanation | Ethene + ICH₂ZnI | Monomeric iodomethylzinc iodide | DFT | 11.5 - 14.6 (48 - 61 kJ/mol) rsc.org | -33.5 - -37.8 (-140 - -158 kJ/mol) rsc.org |
| CO₂ Reduction to CO | CO₂ | Phase-separated Cu-Zn | DFT | Lower barrier for *COOH formation bohrium.comacs.org | - |
| Furfural to Furfuryl Alcohol | Furfural + H₂ | ZnO | Relativistic DFT | Adsorption: -6.6 (-27.53 kJ/mol) mdpi.com | Hydrogenation: -3.2 (-13.50 kJ/mol) mdpi.com |
Note: Energy values are converted from kJ/mol to kcal/mol where necessary for comparison, using the conversion factor 1 kcal = 4.184 kJ.
Electronic Structure Analysis of the Zinc-Copper Interface
The electronic structure at the interface between zinc and copper is a critical factor governing the performance of bimetallic catalysts. Theoretical studies have provided significant insights into the nature of this interface and its role in catalysis.
In Cu/ZnO catalysts for CO₂ hydrogenation, a synergy between copper and ZnO at the interface is believed to facilitate the synthesis of methanol. sci-hub.se X-ray photoelectron spectroscopy combined with DFT calculations has shown that under reaction conditions, metallic zinc on the surface of copper oxidizes to form ZnO. sci-hub.se This creates a catalytically active metal-oxide interface. sci-hub.se DFT computations have demonstrated that a Zn-Cu interface alloy is energetically favorable, even in the presence of oxygen. rsc.org This alloy promotes the stability of a thin ZnO film on the copper surface. rsc.org The formation of this interface is characterized by the presence of both metallic Zn⁰ and oxidized Zn²⁺ states. rsc.org
The electronic structure of this interface influences the adsorption and activation of reactant molecules. For instance, the defective nature of ultrathin ZnO films on copper, with oxygen vacancies and the presence of the Zn-Cu alloy, alters the chemical composition and reactivity. rsc.org This leads to the preferential formation of certain intermediates, such as OCOH species during CO₂ adsorption. rsc.org
First-principles calculations on Cu/Zn₂SnO₄ interfaces have also been conducted to understand adhesion and electronic properties. researchgate.net These studies reveal that strong adhesion between copper and the ternary ceramic is achieved through the formation of strong, short Cu-O bonds in a tetrahedral coordination. researchgate.net Charge transfer and redistribution at the interface create polar-covalent Cu-O bonds, which enhance the interfacial stability and adhesion strength. researchgate.net
In the context of electrochemical CO₂ reduction, the electronic structure of bimetallic Zn-Cu sites is key to their enhanced activity. stanford.edu First-principles theory suggests that an electronic effect from these bimetallic sites stabilizes the carboxyl intermediate, promoting the conversion of CO₂ to CO. stanford.edu Computational studies on Cu-Zn bimetallic clusters for CO₂ reduction also highlight the importance of the electronic structure. chemrxiv.org The interaction between the catalyst and CO₂ involves charge transfer, which is influenced by the delocalization of orbitals near the Fermi level. chemrxiv.org
DFT studies on zinc/copper voltaic cells have also been performed to accurately model their energetics. nih.gov These calculations, which consider factors like zero-point energy and dispersion corrections, provide a fundamental understanding of the electronic interactions driving the cell's potential. nih.gov
The electronic properties of the zinc-copper couple are also relevant in photocatalysis. In heterojunction copper-zinc oxide catalysts, an intrinsic electric field is created at the p-n junction of the Cu₂O/ZnO interface. diva-portal.org This field facilitates the separation of photogenerated electron-hole pairs, leading to enhanced photocatalytic activity. diva-portal.org This charge separation is evidenced by the quenching of ZnO photoluminescence and shifts in photoelectron core-level energies. diva-portal.org
Computational Modeling of Key Organometallic Intermediates and Transition States
Computational modeling, particularly using DFT, has been crucial for visualizing and understanding the geometries and energetics of key organometallic intermediates and transition states in reactions involving the this compound.
In the Simmons-Smith cyclopropanation, DFT calculations have provided detailed structures of the transition states. For the reaction of ethylene with (chloromethyl)zinc chloride, the favored addition pathway proceeds through a three-centered "butterfly" transition state. acs.orgxmu.edu.cn This structure explains the stereospecificity of the reaction. acs.org Similarly, for the reaction of allenamides with the zinc carbenoid Zn(CH₂Cl)₂, a butterfly-type transition state is also involved. researchgate.net The calculations show that the reaction proceeds via a methylene (B1212753) transfer pathway rather than a carbometalation pathway. researchgate.net Key factors influencing the reaction mechanism include the planarity of the allenic system, torsional strain in the transition state, and coordination between the zinc carbenoid and oxygen atoms in the substrate. researchgate.net
DFT studies have also modeled the aggregation of organozinc intermediates. In the asymmetric Simmons-Smith reaction, monomeric iodomethylzinc allyloxide can form dimeric or tetrameric aggregates. nih.govacs.org The calculations suggest that the tetramer can undergo an intramolecular cyclopropanation. nih.govacs.org However, when a chiral ligand is present, it coordinates to the monomeric zinc species, forming an energetically more stable complex that leads to the enantioselective product. nih.govacs.org
In copper-catalyzed conjugate additions of organozinc reagents, theoretical analysis suggests a highly ordered transition state. organic-chemistry.org This involves the coordination of phosphorus and nitrogen atoms from a tridentate ligand to the copper and zinc centers, respectively, with an oxygen anion bridging both metals. organic-chemistry.org
For copper-catalyzed cross-coupling reactions, DFT has been used to explore different mechanistic pathways and the role of intermediates. In the coupling of bromozinc-difluorophosphonate with iodobenzoates, the substrate can coordinate to either the copper or zinc atom in the organocopper zinc species, leading to different reaction pathways. ub.edu Calculations showed that coordination of the iodobenzoate to zinc is favored over coordination to copper. ub.edu
The modeling of transition states also helps to rationalize selectivities. In the copper-catalyzed hydroamination of cyclopropenes with pyrazoles, DFT analysis of the aminocupration step revealed a five-centered transition state as the lowest energy pathway. nih.gov This transition state involves the C-Cu bond forming at 2.22 Å and the C-N bond at 2.31 Å, with the Cu-N bond remaining intact at 1.99 Å. nih.gov This structure explains the observed regioselectivity of the reaction. nih.gov
Furthermore, computational studies have been applied to understand the active species in copper-catalyzed reactions. For the hydrocarboxylation of alkynes, DFT calculations showed that the catalytically active species, IMesCuH, is readily formed and that the subsequent insertion of the alkyne into the Cu-H bond is facile. cas.cn
Table 2: Selected Computed Bond Distances in Transition States and Intermediates
| Reaction/Intermediate | System | Species | Key Bond(s) | Bond Distance (Å) | Computational Method |
| Copper-catalyzed hydroamination | Cyclopropene + Pyrazole | Aminocupration Transition State | C-Cu | 2.22 nih.gov | M06-2X/6-311+G |
| C-N | 2.31 nih.gov | M06-2X/6-311+G | |||
| Cu-N | 1.99 nih.gov | M06-2X/6-311+G** | |||
| Copper-catalyzed cross-coupling | Organocopper zinc species + Methyl 2-iodobenzoate | Intermediate I9 | Zn-O | 2.15 ub.edu | DFT |
Advanced Methodologies and Sustainable Chemistry Aspects
Utilization in Aqueous Reaction Media
Traditionally, organic reactions involving the zinc-copper couple have been conducted in ethereal solvents. wikipedia.org However, a significant advancement has been the adaptation of these reactions to aqueous media. Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. researchgate.net
The this compound facilitates several key reactions in aqueous environments, most notably conjugate additions. For instance, alkyl halides can react with conjugated carbonyl compounds and nitriles to yield 1,4-addition products in good yields when mediated by the this compound in aqueous ethanol (B145695) under sonication. rsc.org The reactivity of the halides in these reactions follows the order of tertiary > secondary > primary, and iodide > bromide, while chlorides are unreactive. rsc.org A proposed free radical mechanism, occurring on the metal surface, drives these transformations. rsc.org
The diastereoselectivity of these aqueous reactions has also been a subject of study. In the addition of alkyl iodides to chiral α,β-unsaturated systems, high diastereomeric excess has been achieved. thieme-connect.com For example, the reaction of methylenedioxolanone with various alkyl iodides in aqueous ethanol proceeds with good yields and high diastereoselectivity. thieme-connect.com Similarly, good diastereoselectivity is observed with Z-isomers of γ,δ-dioxolanyl-α,β-unsaturated esters, although reactions with the corresponding E-isomers are non-stereoselective. thieme-connect.com
To overcome the challenge of the insolubility of many organic substrates in water, surfactants can be employed. The use of surfactants like TPGS-750-M has enabled copper-catalyzed, zinc-mediated conjugate additions of alkyl halides to enones in aqueous media. rsc.org
Table 1: this compound Mediated Reactions in Aqueous Media
| Reaction Type | Substrates | Conditions | Key Findings | Citations |
|---|---|---|---|---|
| Conjugate Addition | Alkyl halides, conjugated carbonyls/nitriles | Zn-Cu couple, aqueous ethanol, sonication | Good yields of 1,4-addition products. Reactivity: 3° > 2° > 1° halide; I > Br. | rsc.org |
| Diastereoselective Conjugate Addition | Alkyl iodides, chiral α,β-unsaturated systems | Zn-Cu couple, aqueous ethanol | High diastereomeric excess achieved, particularly with Z-isomers. | thieme-connect.com |
| Surfactant-Promoted Conjugate Addition | Alkyl halides, enones | Cu-catalysis, Zn-mediation, TPGS-750-M surfactant | Enables reaction of water-insoluble substrates. | rsc.org |
Implementation in Continuous-Flow Chemical Processes
Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net The this compound has been successfully integrated into continuous-flow systems, particularly for the Simmons-Smith cyclopropanation reaction. researchgate.netsigmaaldrich.com
In a notable application, a packed-bed reactor filled with a this compound is used for the in-situ generation of the zinc carbenoid species from a dihalomethane. researchgate.net This reactive intermediate then smoothly cyclopropanates a variety of olefins, including those with aromatic rings, aliphatic chains, and heterocycles. researchgate.net This process is remarkably efficient, with residence times as short as 15 minutes. researchgate.net The industrial applicability of this flow protocol has been demonstrated through successful scale-up experiments, achieving significant production rates. researchgate.net
Flow chemistry also provides a safer environment for handling potentially hazardous reagents and intermediates often involved in organozinc chemistry. researchgate.net The precise control over reaction parameters offered by flow reactors leads to increased efficiency and reproducibility. researchgate.net The on-demand synthesis of organozinc reagents in a flow system, which are then used immediately in subsequent coupling reactions, showcases the potential of this technology to overcome the limitations associated with the storage and handling of these sensitive compounds. researchgate.net
Table 2: Continuous-Flow Simmons-Smith Cyclopropanation using a this compound Column
| Parameter | Details | Citations |
|---|---|---|
| Reactor Type | Packed-bed reactor with Zn-Cu couple | researchgate.net |
| Reaction | Simmons-Smith Cyclopropanation | researchgate.netsigmaaldrich.com |
| Substrates | Various olefins (aromatic, aliphatic, heterocyclic) | researchgate.net |
| Residence Time | As low as 15 minutes | researchgate.net |
| Key Advantage | In-situ generation of zinc carbenoid, enhanced safety and scalability | researchgate.net |
Adherence to Green Chemistry Principles in Synthetic Design
The use of the this compound in modern synthetic methodologies aligns with several key principles of green chemistry. The shift towards aqueous reaction media directly addresses the goal of using safer solvents. researchgate.netresearchgate.net Water is a benign solvent, and its use reduces the reliance on volatile organic compounds (VOCs) that are often flammable and toxic. researchgate.net
Furthermore, the development of solvent-free reaction conditions mediated by the this compound represents a significant step towards waste prevention. researchgate.net For example, the Barbier-type reaction of ketones and allyl bromide to produce homoallylic alcohols can be efficiently carried out in high to excellent yields at room temperature without any solvent. researchgate.net This not only simplifies the procedure but also minimizes waste generation. researchgate.net
The principles of atom economy and energy efficiency are also addressed. Continuous-flow processes, for instance, often lead to higher yields and require less energy due to improved heat transfer and shorter reaction times compared to batch reactions. researchgate.netresearchgate.net Mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling) in the solid state, offer another green alternative. researchgate.net The in-situ preparation of the this compound by ball milling zinc and copper dusts avoids the need for solvents and activation steps, reduces energy input, and shortens reaction times. researchgate.net
The choice of metals themselves can also be considered from a sustainability perspective. While zinc is an abundant and relatively non-toxic metal, the environmental impact of both copper and zinc production is a factor. europa.eu Research into the carbon footprint of metal production indicates that secondary production (recycling) of copper and zinc has the potential to be more environmentally beneficial than primary production from ores. mdpi.com The development of sustainable manufacturing processes for Cu/Zn alloys, such as the electrodeposition-redox replacement (EDRR) method, contributes to a more circular economy for these metals. acs.org
Table 3: Alignment of this compound Methodologies with Green Chemistry Principles
| Green Chemistry Principle | Application in this compound Chemistry | Citations |
|---|---|---|
| Safer Solvents and Auxiliaries | Use of water as a reaction medium. | researchgate.netthieme-connect.com |
| Waste Prevention | Development of solvent-free reaction conditions. | researchgate.net |
| Energy Efficiency | Implementation of continuous-flow processes and mechanochemistry. | researchgate.netresearchgate.net |
| Atom Economy | High-yielding reactions in flow systems. | researchgate.net |
| Use of Renewable Feedstocks | Potential for using recycled copper and zinc. | mdpi.com |
| Design for Degradation | Zinc and copper are naturally occurring elements. | europa.eu |
Future Research Directions and Emerging Trends
Development of Modified and Highly Active Zinc-Copper Couple Variants
A primary objective in the ongoing study of the this compound is the development of new variants with enhanced activity and reproducibility. The reactivity of the couple is highly dependent on its method of preparation, including the source of copper, the physical state of the zinc, and the activation procedure. wikipedia.orgorgsyn.org Research indicates that freshly prepared reagents often exhibit superior activity. studylib.net
One promising trend is the use of mechanochemical activation . Ball-milling techniques have been successfully employed to activate raw zinc for Simmons-Smith reactions, often proceeding in the absence of bulk solvents and under air. nih.govfiveable.meresearchgate.net This method represents a significant advance in creating highly active zinc reagents through a sustainable and operationally simple protocol.
Alternative methods for preparing highly active couples are also being explored. A simple and effective method involves treating zinc dust with copper(II) acetate (B1210297) in hot acetic acid, which yields a very reactive couple. wikipedia.orgstudylib.net Other approaches include the reduction of copper(II) oxide with hydrogen gas in the presence of zinc dust or the more convenient treatment of zinc powder with hydrochloric acid and copper(II) sulfate (B86663). wikipedia.orgorgsyn.org Physical methods, such as sonication, have also been shown to enhance the rate of reactions mediated by the this compound. wikipedia.org These developments are crucial for improving reaction efficiency and ensuring consistent results.
The following table summarizes various preparation methods and their impact on the reactivity of the this compound.
Table 1: Selected Preparation Methods for Activated this compound
| Preparation Method | Key Features | Resulting Activity |
|---|---|---|
| Mechanochemical Ball-Milling | Solvent-free, air-tolerant activation of zinc. nih.govfiveable.meresearchgate.net | High activity for cyclopropanation. nih.govfiveable.meresearchgate.net |
| Copper(II) Acetate in Hot Acetic Acid | Simple, rapid, and reproducible procedure. studylib.net | Reported to be a very active couple. studylib.net |
| Copper(II) Sulfate and HCl | Convenient and inexpensive method. wikipedia.orgorgsyn.org | Produces an active couple for various reactions. wikipedia.orgorgsyn.org |
| In Situ from CuCl and Zinc Dust | Generated directly in the reaction vessel. wikipedia.org | Useful for immediate application. wikipedia.org |
Expansion of Substrate Scope and Discovery of Novel Reaction Types
While the Simmons-Smith cyclopropanation is the quintessential application of the this compound, its utility extends to a much broader range of chemical transformations. wikipedia.orgyoutube.com Current research is focused on further expanding the substrate scope and uncovering novel reaction pathways.
The couple has proven effective for the conjugate addition of alkyl zinc reagents to α,β-unsaturated ketones, providing a valuable method for carbon-carbon bond formation. wikipedia.org Another significant application is the generation of reactive intermediates like dichloroketene (B1203229) from trichloroacetyl chloride. researchgate.net This intermediate readily undergoes [2+2] cycloadditions with alkenes and alkynes to furnish cyclobutanones and cyclobutenones, respectively. researchgate.net Similarly, the reduction of α,α'-dibromo ketones with the this compound generates 2-oxyallyl cations, which can participate in [3+4] cycloaddition reactions with dienes. researchgate.net
The reagent also functions as a powerful reducing agent. It is used to promote the reductive coupling of carbonyl compounds, a key step in the McMurry reaction for alkene synthesis. wikipedia.orgnih.gov Furthermore, it can selectively reduce electron-deficient alkenes and alkynes and serves as a general dehalogenating agent. wikipedia.org Recent studies have demonstrated its application in more complex systems, including C-branching in the carbohydrate series and the 1,2-debromination of polycyclic imides, particularly under mechanochemical conditions. nih.govacs.org
The diverse reactivity of the this compound is highlighted in the table below.
Table 2: Expanded Applications of the this compound
| Reaction Type | Substrate Class | Product Class |
|---|---|---|
| Cyclopropanation | Alkenes, Alkynes | Cyclopropanes, Cyclopropenes |
| Conjugate Addition | α,β-Unsaturated Ketones | β-Alkylated Ketones |
| [2+2] Cycloaddition | Alkenes, Alkynes (via dichloroketene) | Cyclobutanones, Cyclobutenones |
| [3+4] Cycloaddition | Dienes (via 2-oxyallyl cations) | Seven-membered Rings |
| Reductive Coupling | Carbonyl Compounds | Alkenes, Diols |
| Reduction | Electron-deficient Alkenes/Alkynes | Alkanes, Alkenes |
| Dehalogenation | Alkyl Halides | Alkanes |
| C-Branching | Carbohydrate Derivatives | Branched Sugars |
Enhancement of Chemoselectivity and Stereocontrol in Existing Reactions
A major frontier in this compound chemistry is the refinement of selectivity in its various reactions. The Simmons-Smith reaction, for example, is known for its high degree of stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane (B1198618) product. mdpi.compurdue.edu The zinc carbenoid intermediate is electrophilic, leading to excellent chemoselectivity for electron-rich double bonds over electron-poor ones. mdpi.compurdue.edu
Significant efforts are being directed towards controlling diastereoselectivity and achieving enantioselectivity. The presence of proximal directing groups, such as hydroxyl or ether functionalities on a substrate, can guide the delivery of the methylene (B1212753) unit, resulting in high levels of diastereocontrol. mdpi.compurdue.edu This substrate-controlled approach has been instrumental in the stereoselective synthesis of complex acyclic molecules. mdpi.com The diastereomeric excess can be further improved by employing chiral auxiliaries attached to the substrate, which has been shown to yield products with exceptional purity (up to 99.5% d.e.).
The development of enantioselective transformations represents a key area of future research. While the traditional this compound is achiral, its use in conjunction with stoichiometric chiral additives or ligands can induce high levels of enantiocontrol, particularly in the cyclopropanation of allylic alcohols. mdpi.compurdue.edu This strategy opens the door to asymmetric synthesis using this compound-mediated reactions, expanding their utility in the preparation of chiral building blocks for pharmaceuticals and natural products.
Integration with Other Catalytic Manifolds for Complex Molecule Synthesis
The strategic integration of the this compound's reactivity with other catalytic systems is an emerging trend that promises to streamline the synthesis of complex molecular architectures. This involves using the couple to generate intermediates that are then utilized in subsequent catalytic cycles or employing its components in multicatalyst systems.
A well-established example is its role in the McMurry reaction, where the this compound is used to generate the active low-valent titanium species from titanium(III) or titanium(IV) chlorides. nih.gov This low-valent titanium then mediates the reductive coupling of carbonyls. nih.gov This represents a clear case where the couple serves as a stoichiometric reductant to enable a separate catalytic cycle.
More advanced strategies involve the interplay with transition metal catalysis. For instance, organozinc reagents, which can be prepared using activated zinc, are key partners in palladium-catalyzed cross-coupling reactions. This suggests the potential for developing one-pot procedures where an organozinc species is generated and then consumed in a subsequent cross-coupling step. The concept of dual catalysis, where distinct zinc and copper complexes work in synergy with another transition metal catalyst (e.g., iridium), is also gaining traction. Such systems can achieve transformations and levels of stereocontrol that are not possible with a single catalyst, enabling the stereodivergent synthesis of complex products from the same starting materials. This approach points toward a future where the fundamental reactivity of zinc and copper is harnessed within more sophisticated, multi-component catalytic systems for the efficient construction of complex molecules.
Q & A
Q. What standardized methods are recommended for preparing zinc-copper couple in laboratory settings?
The this compound is typically prepared by treating zinc with copper sulfate solutions. One method involves immersing zinc strips in dilute sulfuric acid followed by copper sulfate until a black copper deposit forms. The strips are then washed with ammonia-free water . For organic synthesis, zinc dust is activated with hydrochloric acid, then treated with copper sulfate, ethanol, and ether to remove impurities. This ensures high reactivity for reduction reactions .
Q. How does this compound compare to plain zinc in displacement reactions involving copper ions?
In qualitative tests, this compound demonstrates enhanced reactivity compared to pure zinc due to the galvanic effect between the two metals. For example, when added to copper sulfate or copper chloride solutions, the couple accelerates electron transfer, facilitating faster displacement of copper ions. This is critical for designing kinetic studies or optimizing reaction conditions in aqueous systems .
Q. What are the primary applications of this compound in organic synthesis?
The couple is widely used in reductions and cyclopropanation. For instance, it efficiently reduces dibromocyclopropanes and α,α-dichlorocyclobutanones to deuterium-labeled compounds, offering an alternative to tri-n-butyltin hydride. Its ability to reduce 1,3-chlorovinylketones (e.g., 3-chloro-5,5-dimethylcyclohex-2-enone) with >98% purity makes it valuable for stereochemical studies .
Advanced Research Questions
Q. How does temperature influence the efficacy of this compound in gold precipitation from cyanide solutions?
Experimental data show that hot treatment (80°C for 2 hours) with this compound precipitates 157% more gold than cold treatment (24 hours). This is attributed to accelerated electron transfer and reduced passivation of the zinc surface. However, prolonged use leads to diminished efficacy due to gold deposition on the couple, necessitating periodic regeneration with ammonia-copper solutions .
Q. What are the challenges in ensuring reproducibility of this compound for Simmons-Smith cyclopropanation?
Traditional methods require freshly prepared couple due to rapid oxidation and passivation. A modified approach involves generating the couple in situ with diiodomethane and cuprous halides, which stabilizes the reactive carbenoid intermediate. This reduces variability and improves yields in cyclopropane synthesis .
Q. How does this compound compare to zinc-silver couple in diiodomethane-mediated cyclopropanation?
Zinc-silver couple offers faster reaction times and higher yields for siloxy-cyclopropanes due to its higher redox potential. However, this compound is preferred for substrates sensitive to over-reduction, as it provides milder conditions. For example, in the cyclopropanation of silyl ethers, zinc-copper achieves 75% yield without requiring excess reagent .
Q. What methodological considerations are critical for using this compound in environmental remediation (e.g., PCB reduction)?
For polychlorinated biphenyl (PCB) degradation, the couple is prepared by suspending zinc powder in water, adding copper sulfate (1 meq/g Zn), and filtering the activated material. A column packed with 21.8% couple and 78.2% sand achieves >99% reduction efficiency at 160 cm bed depth. Key parameters include maintaining anaerobic conditions and monitoring copper leaching .
Contradictions and Methodological Insights
- Reactivity Variability : Electrochemical studies show this compound exhibits variable electro-motive force (45–50% of theoretical maximum) compared to zinc-iron (steady 95%). This variability complicates its use in quantitative electrochemistry but is mitigated by pre-polarization protocols .
- Synthetic Efficiency : While zinc-silver couple outperforms zinc-copper in some cyclopropanations, the latter’s compatibility with diverse substrates (e.g., chlorovinylketones) makes it indispensable for niche applications .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
